molecular formula C21H24N2O4 B2918960 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethoxybenzamide CAS No. 896370-14-2

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethoxybenzamide

Cat. No.: B2918960
CAS No.: 896370-14-2
M. Wt: 368.433
InChI Key: XIURGGYTRNCUSB-UHFFFAOYSA-N
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Description

N-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethoxybenzamide is a synthetic compound featuring a pyrrolidinone core substituted with a 3,4-dimethylphenyl group at the 1-position and a 3,5-dimethoxybenzamide moiety at the 3-position. Its molecular formula is C₂₃H₂₆N₂O₄, with a molecular weight of 406.47 g/mol.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-13-5-6-17(7-14(13)2)23-12-16(10-20(23)24)22-21(25)15-8-18(26-3)11-19(9-15)27-4/h5-9,11,16H,10,12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIURGGYTRNCUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethoxybenzamide typically involves the reaction of 3,4-dimethylphenylamine with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic acyl substitution, forming the desired benzamide product. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The 3,4-dimethylphenyl group on the pyrrolidinone ring distinguishes the target compound from analogs such as N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () and N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (). Key observations include:

  • Electron-Donating vs. Electron-Withdrawing Groups : The methyl substituents in the target compound are electron-donating, whereas analogs with electron-withdrawing groups (e.g., fluorine or chlorine) in exhibited stronger photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM). This suggests that electron-withdrawing substituents may enhance PET-inhibiting activity by increasing electrophilicity at critical binding sites .
  • Meta vs. Para Substitution : The 3,4-dimethylphenyl group (para-substituted methyl) contrasts with the 3,5-dimethylphenyl (meta-substituted) analogs in and . Meta-substituted derivatives often exhibit improved steric compatibility with enzyme active sites, as seen in the higher PET inhibition of N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide .

Structural and Crystallographic Differences

  • Core Heterocycle Influence: The target compound’s pyrrolidinone ring introduces conformational rigidity compared to the naphthalene or trichloro-acetamide cores in analogs. This may alter binding kinetics and solubility. For example, N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () crystallizes in a monoclinic system with distinct lattice parameters, whereas the target compound’s solid-state geometry remains unreported .

Data Table: Key Properties of Target Compound and Analogs

Compound Name (CAS No.) Core Structure Substituents (Position) Molecular Weight Key Activity/Property Reference
N-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethoxybenzamide Pyrrolidinone-Benzamide 3,4-dimethylphenyl (1-position) 406.47 Not reported (hypothesized moderate PET inhibition)
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Naphthalene-Carboxamide 3,5-dimethylphenyl ~325.35 PET inhibition IC₅₀ ~10 µM
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide Trichloro-Acetamide 3,5-dimethylphenyl 277.55 Crystallizes in monoclinic system
N-{5-[1-(3,5-Dimethyl-phenyl)-5-oxo-pyrrolidin-3-yl]-[1,3,4]thiadiazol-2-yl}-3,4-dimethoxy-benzamide (924975-16-6) Pyrrolidinone-Thiadiazole 3,5-dimethylphenyl (1-position) 452.53 No activity data; structural analog with thiadiazole ring

Research Findings and Hypotheses

  • PET Inhibition Potential: While the target compound’s PET inhibition is unreported, its structural similarity to N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () suggests possible activity in the 10–50 µM range. However, the electron-donating 3,4-dimethyl group may reduce efficacy compared to electron-withdrawing analogs .
  • Synthetic Accessibility: Microwave-assisted synthesis (as in ) could be adapted for the target compound, though the pyrrolidinone ring may require additional optimization steps .

Biological Activity

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethoxybenzamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure which includes:

  • Pyrrolidinone ring : A five-membered lactam that contributes to the compound's biological activity.
  • Dimethoxybenzamide moiety : Enhances lipophilicity and potential receptor interactions.

The molecular formula is C19H24N2O3C_{19}H_{24}N_{2}O_{3}, indicating the presence of two nitrogen atoms and three oxygen atoms, which are crucial for its pharmacological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Preliminary studies suggest that it may act as a modulator of:

  • Dopamine receptors (D2 and D3) : Involved in the regulation of mood and behavior.
  • Serotonin receptors (5-HT1A and 5-HT2A) : Critical for mood regulation and anxiety response.

The compound's mechanism likely involves binding to these receptors, influencing their activity, which could lead to therapeutic effects in conditions like schizophrenia or depression.

Antipsychotic Activity

Recent studies have indicated that compounds similar to this compound exhibit atypical antipsychotic properties. For instance:

  • Binding Affinity : It shows high affinity for dopamine D2 receptors while maintaining low affinity for serotonin 5-HT2C receptors, minimizing side effects such as extrapyramidal symptoms .

Antidepressant Properties

Research has also suggested potential antidepressant effects through modulation of serotonin pathways. Compounds with similar structures have demonstrated:

  • Inhibition of serotonin reuptake : Leading to increased serotonin levels in the synaptic cleft, which is beneficial in treating major depressive disorders .

Study 1: Atypical Antipsychotic Properties

In a study evaluating various derivatives of pyrrolidinone compounds, this compound was shown to effectively inhibit apomorphine-induced climbing behavior in mice without causing extrapyramidal symptoms. This indicates its potential as an atypical antipsychotic agent .

CompoundTarget ReceptorsKey Findings
Compound 22D2, 5-HT1AHigh affinity; no extrapyramidal symptoms
This compoundD2, 5-HT2APotential antipsychotic activity

Study 2: Serotonergic Activity

Another study focused on the structure-activity relationship (SAR) of similar compounds highlighted that modifications leading to increased selectivity for serotonin receptors could enhance antidepressant efficacy. The compound's ability to act as a partial agonist at certain serotonin receptors suggests a multimodal approach to treating mood disorders .

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The compound's lipophilicity may enhance absorption through biological membranes.
  • Distribution : Likely distributed throughout body tissues due to its chemical structure.
  • Metabolism : Expected to undergo hepatic metabolism.
  • Excretion : Primarily through renal pathways.

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